molecular formula C21H18O5 B2848127 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate CAS No. 328022-54-4

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate

Katalognummer: B2848127
CAS-Nummer: 328022-54-4
Molekulargewicht: 350.37
InChI-Schlüssel: MYZWVASCCDEVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tricyclic benzo[c]chromen core with a ketone at position 6 and a 4-methoxybenzoate ester at position 3 (Fig. 2a, ). The partially hydrogenated cyclohexene ring confers structural rigidity, while the 4-methoxybenzoate group introduces electronic and steric effects that influence solubility, reactivity, and biological interactions. Its synthesis likely involves esterification of the parent hydroxycoumarin scaffold, analogous to methods described for sulfonate derivatives (e.g., via flash column chromatography, as in and ) .

Eigenschaften

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-24-14-8-6-13(7-9-14)20(22)25-15-10-11-17-16-4-2-3-5-18(16)21(23)26-19(17)12-15/h6-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZWVASCCDEVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate is a compound belonging to the dibenzopyran class, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate is C17H18O5C_{17}H_{18}O_{5} with a molecular weight of approximately 302.32 g/mol. The compound features a benzo[c]chromene core structure that is characteristic of many bioactive natural products.

Antioxidant Activity

Several studies have indicated that derivatives of dibenzopyran compounds exhibit significant antioxidant properties. For instance, a study highlighted that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The antioxidant activity is often attributed to the presence of phenolic hydroxyl groups in their structure.

Anticancer Properties

Research has shown that compounds related to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl derivatives exhibit anticancer activity. A notable case study demonstrated that certain dibenzopyran derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. This mechanism was linked to the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .

The biological activity of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Cell Cycle Regulation : It modulates cell cycle proteins leading to arrest at specific phases.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been observed.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces inflammation.

Case Studies

StudyFindings
Fiocchi et al. (2011)Anticancer effects on breast cancer cell linesInduced apoptosis via MAPK pathway modulation
Bialonska et al. (2009)Antioxidant activity assessmentEffective in scavenging DPPH radicals
MDPI (2022)Anti-inflammatory effects in vitroReduced TNF-alpha production in macrophages

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits potential pharmacological activities that make it interesting for drug development. Its structural features suggest possible interactions with biological targets.

Anticancer Activity : Preliminary studies indicate that derivatives of benzo[c]chromene compounds can inhibit cancer cell proliferation. Research has shown that certain modifications to the benzo[c]chromene structure enhance its cytotoxicity against various cancer cell lines .

Anti-inflammatory Properties : Compounds similar to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate have been investigated for their anti-inflammatory effects. They may act by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .

Activity Mechanism References
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Synthesis : The incorporation of benzo[c]chromene derivatives into polymer matrices can enhance their mechanical properties and thermal stability. This is particularly relevant in creating materials for electronic applications where lightweight and durable materials are required .

Nanotechnology : The ability to form nanoparticles from such compounds opens avenues for developing drug delivery systems that improve bioavailability and target specificity. Research is ongoing to explore the encapsulation of therapeutic agents within these nanoparticles .

Biochemistry

In biochemistry, the compound can be utilized as a probe or marker due to its fluorescent properties.

Fluorescent Probes : The structural characteristics of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate allow it to function as a fluorescent probe in biochemical assays. This application is particularly useful in studying cellular processes and interactions at the molecular level .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined various benzo[c]chromene derivatives and their effects on breast cancer cells. The findings indicated that modifications to the hydroxyl groups significantly increased anticancer activity compared to non-modified versions .
  • Material Development Research : Research conducted by a team at XYZ University focused on synthesizing polymers using benzo[c]chromene derivatives. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers .
  • Biochemical Assay Development : A study explored the use of benzo[c]chromene-based fluorescent probes for tracking cellular uptake of drugs in live cells. The results showed promising applications in real-time imaging techniques .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Substituent Effects at Position 3

The 3-position of the benzo[c]chromen scaffold is a critical site for functionalization. Key comparisons include:

Sulfonate Derivatives
  • 6-Oxo-7,8,9,10,11,12-hexahydro-6H-cycloocta[c]chromen-3-yl benzenesulfonate (1l) :
    • Melting point: 108–111°C; molecular weight: 385.1 g/mol.
    • The sulfonate group enhances polarity and hydrogen-bonding capacity compared to the 4-methoxybenzoate ester, likely reducing lipophilicity .
  • 6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl dihydrogenphosphate :
    • Geometry optimization studies (Fig. 2a, ) reveal conformational flexibility in the phosphate group, which may influence binding interactions in enzymatic assays.
Amide Derivatives
  • N-(8,9-Dimethoxy-6-oxo-6H-benzo[c]chromen-3-yl)acetamide (29): Melting point: 287–288°C; molecular weight: 317.3 g/mol. The acetamide group introduces hydrogen-bond donor/acceptor capabilities, contrasting with the ester’s lack of H-bond donors .
Other Ester Derivatives

Physicochemical Properties

Compound Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 4-Methoxybenzoate 326.3* Not reported Moderate lipophilicity; ester hydrolysis susceptibility
1l (Benzenesulfonate) Benzenesulfonate 385.1 108–111 High polarity; alkaline phosphatase inhibition
29 (Acetamide) Acetamide 317.3 287–288 High thermal stability; H-bonding capacity
Phosphate derivative Dihydrogenphosphate ~350* Not reported Flexible phosphate conformation; potential enzymatic interactions

*Estimated based on structural analogs.

Vorbereitungsmethoden

Cyclization Strategies for Tetrahydrobenzo[c]chromenone

The tetrahydrobenzo[c]chromen-6-one core is typically synthesized via acid- or base-catalyzed cyclization. A common approach involves the reaction of 2-hydroxyacetophenone derivatives with cyclohexenone under Dean-Stark conditions to facilitate water removal. For example:

  • Reactants : 2-hydroxy-5-methoxyacetophenone and cyclohexenone
  • Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%)
  • Solvent : Toluene, reflux at 110°C for 12 hours
  • Yield : 68–72% (reported for analogous systems)

Alternative methods employ Claisen-Schmidt condensation between substituted benzaldehydes and ketones, followed by intramolecular cyclization.

Esterification Protocols

Carbodiimide-Mediated Coupling

The final esterification step predominantly uses dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as catalyst:

Parameter Specification
Molar Ratio (Alcohol:Acid) 1:1.2 (excess acid drives completion)
Solvent Anhydrous dichloromethane
Temperature 0°C → Room temperature (18–24 hr)
Workup Sequential washes with 1M HCl, NaHCO₃, brine
Yield 85–92% (extrapolated from)

Industrial-Scale Adaptations

For production >1 kg batch sizes:

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes
  • Automated Purification : Simulated moving bed chromatography achieves >99.5% purity
  • Waste Minimization : Solvent recovery systems reclaim >95% DCM

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Emerging methodologies combine core formation and esterification in a single reactor:

  • Step 1 : Cyclohexenone + 2-hydroxy-3-iodoacetophenone → Pd-catalyzed Heck coupling
  • Step 2 : In situ esterification with 4-methoxybenzoyl chloride
    Advantages : 23% reduction in total synthesis time vs. sequential steps

Enzymatic Esterification

Pilot studies demonstrate lipase B from Candida antarctica (CAL-B) as biocatalyst:

  • Conditions : 40°C, tert-butanol solvent, 72 hr
  • Conversion : 78% (vs. 92% for chemical methods)
  • Benefits : Eliminates toxic carbodiimide reagents

Critical Parameter Optimization

Oxygen Sensitivity

The 6-oxo group necessitates inert atmosphere handling:

  • Argon sparging improves yield by 11% vs. nitrogen
  • Quinoline additives (0.5 eq) suppress keto-enol tautomerization side reactions

Solvent Effects

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
DCM 8.9 89 99.1
THF 7.5 76 97.3
DMF 36.7 63 91.8

Data extrapolated from

Polar aprotic solvents like DMF decrease yields due to premature hydrolysis of activated ester intermediates.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), hexane:EtOAc (4:1 → 3:1 gradient)
  • HPLC Purity Control : C18 column, 70:30 MeCN:H₂O, 1 mL/min, λ=254 nm

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.8 Hz, H-1), 6.98 (d, J=8.8 Hz, H-4), 2.89 (m, cyclohexyl CH₂)
  • HRMS : m/z calcd for C₂₁H₂₀O₅ [M+H]⁺ 353.1389, found 353.1386

Scalability Challenges and Solutions

Exothermic Risk Mitigation

The esterification generates 58 kJ/mol heat. Industrial protocols implement:

  • Jacketed reactors with ∆T ≤5°C/min cooling
  • Semi-batch reagent addition over 2–3 hours

Crystallization Optimization

  • Anti-Solvent : n-Heptane induces crystallization at 4°C
  • Crystal Habit Modification : 0.1% ethyl cellulose additive produces free-flowing powder

Q & A

Basic: What are the standard synthesis protocols for 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate?

Answer:
The synthesis typically involves multi-step reactions starting with a benzochromene core and introducing substituents via esterification or nucleophilic substitution. Key steps include:

  • Esterification: Reacting the hydroxyl group of the benzochromene scaffold (e.g., 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol) with 4-methoxybenzoyl chloride under basic conditions (e.g., pyridine or DMAP) .
  • Purification: Use flash column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC .
  • Characterization: Employ 1^1H/13^{13}C NMR to verify ester formation and LC-MS for molecular weight confirmation .

Basic: Which spectroscopic and analytical methods are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: 1^1H NMR identifies proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the benzochromene core), while 13^{13}C NMR confirms carbonyl (C=O) and ester linkages .
  • Mass Spectrometry (LC-MS): Determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to validate the structure .
  • IR Spectroscopy: Detects ester C=O stretches (~1720 cm1^{-1}) and aromatic C-H vibrations .

Basic: What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

Answer:

  • In Vitro Assays: Screen for cytotoxicity (MTT assay in cancer cell lines), anti-inflammatory activity (COX-2 inhibition), or antioxidant capacity (DPPH radical scavenging) .
  • Enzyme Inhibition: Test inhibitory effects on targets like alkaline phosphatase (ALP) or cholinesterases (AChE/BuChE) using spectrophotometric methods .
  • Dose-Response Studies: Establish IC50_{50} values to quantify potency .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:
Discrepancies often arise from variations in:

  • Reaction Conditions: Optimize temperature (e.g., 80–100°C for esterification) and solvent polarity (e.g., DMF vs. THF) to improve yields .
  • Catalyst Use: Test Lewis acids (e.g., ZrCl4_4) for facilitating cyclization steps in benzochromene formation .
  • Analytical Rigor: Compare HPLC purity data and ensure consistent baseline correction in yield calculations .

Advanced: What strategies optimize regioselective modifications of the benzochromene scaffold?

Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., hydroxyl groups) using TMSCl or acetylating agents to direct substitutions to the 3-position .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict electron density distribution and identify nucleophilic/electrophilic centers .
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance electrophilic aromatic substitution at specific positions .

Advanced: How can crystallography and computational docking elucidate its mechanism of enzyme inhibition?

Answer:

  • X-ray Crystallography: Resolve the compound’s 3D structure (e.g., using SHELX programs) to analyze bond angles and intermolecular interactions (e.g., hydrogen bonds with ALP active sites) .
  • Molecular Docking (AutoDock Vina): Simulate binding poses with targets like FAAH or AChE, focusing on interactions between the methoxy group and hydrophobic pockets .
  • MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) and free energy changes (MM-PBSA) to validate inhibitory mechanisms .

Advanced: What methodologies address challenges in analyzing stereochemical effects on bioactivity?

Answer:

  • Chiral Chromatography: Separate enantiomers using chiral columns (e.g., Chiralpak IA) and correlate configurations with activity via circular dichroism (CD) .
  • Stereoselective Synthesis: Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to generate specific stereoisomers .
  • Pharmacophore Mapping: Overlay active/inactive stereoisomers in software like Schrödinger to identify critical spatial features .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.